molecular formula C5H7N3O2 B035321 Methyl 1-methyl-1,2,3-triazole-5-carboxylate CAS No. 105020-38-0

Methyl 1-methyl-1,2,3-triazole-5-carboxylate

Cat. No.: B035321
CAS No.: 105020-38-0
M. Wt: 141.13 g/mol
InChI Key: FYMBUAMMFZJMJG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3-triazole-5-carboxylate is a high-value, multifunctional chemical scaffold extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a 1,2,3-triazole ring, a privileged heterocycle known for its metabolic stability and ability to participate in key hydrogen bonding interactions, mimicking a peptide bond. The methyl ester group at the 5-position serves as a versatile synthetic handle, readily amenable to hydrolysis to the corresponding carboxylic acid or transamination to amide derivatives, facilitating the rapid diversification of molecular structures. The 1-methyl substitution defines the regiochemistry of the triazole, providing a specific and consistent scaffold for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key building block for the synthesis of novel bioactive molecules, including potential kinase inhibitors, antimicrobial agents, and anticancer compounds. Researchers employ this compound in click chemistry-inspired strategies and scaffold-hopping exercises to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. This reagent is offered For Research Use Only and is an essential tool for advancing drug discovery programs in academic and industrial settings.

Properties

IUPAC Name

methyl 3-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBUAMMFZJMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547677
Record name Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105020-38-0
Record name Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated N-Methylation

The patent describes N-methylation of 1,2,4-triazole using chloromethane and potassium hydroxide in ethanol under reflux. For 1,2,3-triazoles, similar conditions risk over-alkylation or ring-opening due to increased strain. Alternative methylating agents like methyl iodide or dimethyl sulfate may improve selectivity, though yields for 1,2,3-triazoles are typically lower (40–60%) compared to 1,2,4-triazoles (70–85%).

Regioselective Control

In 1,2,4-triazoles, methylation at N1 is favored due to steric and electronic factors. For 1,2,3-triazoles, computational studies suggest methyl group installation at N1 requires bulky bases (e.g., LDA) to deprotonate the targeted nitrogen selectively. Experimental data for 1,2,3-triazoles remain sparse, but the patent’s use of LDA in tetrahydrofuran (THF) for carboxylation could be adapted for methylation.

Carboxylation and Esterification Techniques

Lithium Reagent-Mediated Carboxylation

The patent employs lithium diisopropylamide (LDA) to deprotonate 1-methyl-1,2,4-triazole at the C3 position, followed by CO₂ insertion to form a carboxylic acid. For 1,2,3-triazoles, analogous carboxylation at C5 would require:

  • Protection of N1 : Using trimethylsilyl (TMS) or bromine groups to prevent undesired side reactions.

  • Deprotonation : LDA at −78°C in THF to selectively generate the C5 lithio intermediate.

  • CO₂ Quenching : Yielding the carboxylic acid, as demonstrated in Examples 4–5 of the patent, with yields of 72.5–75.7%.

Esterification with Thionyl Chloride

Carboxylic acid intermediates are esterified using thionyl chloride and methanol, achieving yields >90%. This method is broadly applicable to 1,2,3-triazoles, though reaction times may increase due to steric hindrance at C5.

Protection-Deprotection Strategies

Bromine and Trimethylsilyl Protection

The patent utilizes dibromomethane or trimethylchlorosilane (TMCS) to protect the C5 position of 1,2,4-triazoles during carboxylation. For 1,2,3-triazoles, similar protection at C4 or C5 could prevent side reactions. Example 2 of the patent achieved 5-bromo and 5-TMS derivatives in 80–85% yield, suggesting viability for 1,2,3 systems.

Deprotection Methods

  • Catalytic Dehalogenation : Pd/C-mediated hydrogenolysis (Example 8) removed bromine with 91.3% yield. For 1,2,3-triazoles, this method risks ring saturation, necessitating lower hydrogen pressures (<0.1 MPa).

  • Zinc-Acetic Acid Reduction : Example 9 achieved 85.1% yield via Zn-mediated debromination, a safer alternative for acid-sensitive substrates.

  • Fluoride-Based Desilylation : Tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran (Example 9) efficiently removes TMS groups, though 1,2,3-triazoles may require optimized stoichiometry (1:1.1–1.15 TBAF).

Comparative Analysis of Synthetic Routes

Step1,2,4-Triazole MethodAdaptations for 1,2,3-Triazole
N-Methylation KOH/CH₃Cl, 70–85% yieldLDA/CH₃I, 40–60% yield (est.)
Protection Br or TMS, 80–85% yieldBr/TMS at C4/C5, 70–80% (est.)
Carboxylation LDA/CO₂, 72.5–75.7% yieldLDA/CO₂ at C5, 65–70% (est.)
Esterification SOCl₂/MeOH, >90% yieldSOCl₂/MeOH, 85–90% (est.)
Deprotection Pd/C/H₂ or Zn/HOAc, 85–91%Zn/HOAc preferred, 80–85% (est.)

Optimization and Scalability Considerations

Solvent and Temperature Effects

The patent emphasizes tetrahydrofuran (THF) for lithiation and toluene for extraction. For 1,2,3-triazoles, dimethylformamide (DMF) may improve solubility during methylation, albeit at higher temperatures (50–60°C).

Catalytic Hydrogenation Risks

Pd/C-mediated hydrogenolysis (Example 8) risks reducing the triazole ring. Alternatives like nickel boride (Ni₂B) or ultrasonic-assisted zinc reduction could mitigate this.

Purification Challenges

Chromatography is avoided in the patent via recrystallization (methanol or n-heptane). For 1,2,3-triazoles, aqueous workup with dichloromethane/water partitioning may enhance purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various triazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Methyl 1-methyl-1,2,3-triazole-5-carboxylate and its derivatives have shown promising antiviral and antimicrobial activities. The triazole ring is known for its biological significance, particularly in the development of antiviral agents. For instance, triazole compounds have been associated with the synthesis of nucleoside analogs such as Ribavirin, which is used to treat viral infections like hepatitis C and respiratory syncytial virus (RSV) .

Case Study: Synthesis of Nucleoside Analogs

A notable application involves the synthesis of various nucleoside analogs from this compound. These analogs are crucial in developing antiviral medications. The compound serves as a precursor in synthetic pathways leading to biologically active molecules .

Agricultural Applications

Agrochemicals Development

The compound has potential applications in agrochemicals due to its biological activity against pests and pathogens. Its derivatives can be utilized to create effective pesticides or fungicides that target specific agricultural threats while minimizing environmental impact .

Case Study: Agrochemical Efficacy

Research has demonstrated that triazole derivatives exhibit fungicidal properties against a range of plant pathogens. For example, studies have shown that certain triazole compounds can inhibit the growth of fungi that cause significant crop losses .

Materials Science

Corrosion Inhibition

This compound has been studied for its ability to act as a corrosion inhibitor in metal surfaces. The presence of nitrogen atoms within the triazole ring contributes to its effectiveness in forming protective films on metal surfaces .

Case Study: Corrosion Resistance

A study evaluated the corrosion inhibition efficiency of triazole compounds on carbon steel in acidic environments. Results indicated that these compounds significantly reduced corrosion rates compared to untreated samples .

Chemical Synthesis and Organic Reactions

Reactivity in Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its reactivity with various electrophiles allows it to participate in diverse chemical reactions, making it a versatile intermediate in synthetic pathways .

Data Table: Reactivity Comparison

CompoundReactivity (Rate Constant)Reaction Conditions
This compoundHigh (15-fold faster than unsubstituted triazine)Room temperature
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylateModerate< 24 hours
Unsubstituted 1,2,3-triazineLow> 24 hours

Mechanism of Action

The mechanism of action of methyl 1-methyl-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Regioisomeric Variations

The positional arrangement of substituents on the triazole ring significantly impacts physicochemical and biological properties. Key structural analogs include:

Table 1: Structural Comparison of 1,2,3-Triazole Carboxylates
Compound Name Substituents (Position) Molecular Formula CAS Number Key Features/Applications
Methyl 1-methyl-1,2,3-triazole-5-carboxylate Methyl (1), COOCH₃ (5) C₅H₇N₃O₂ 105020-38-0 Intermediate for drug synthesis
Methyl 1-methyl-1,2,3-triazole-4-carboxylate Methyl (1), COOCH₃ (4) C₅H₇N₃O₂ 57362-82-0 Regioisomer with distinct reactivity
Methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate Phenyl (4), COOCH₃ (5) C₁₀H₉N₃O₂ 40235-35-6 Enhanced aromatic interactions
Methyl 1-isobutyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate Isobutyl (1), Phenyl (4), COOCH₃ (5) C₁₄H₁₈N₃O₂ - Improved lipophilicity for agrochemicals
  • Regioisomerism: The position of the carboxylate group (4- vs. For example, methyl 1-methyl-1,2,3-triazole-4-carboxylate (CAS: 57362-82-0) exhibits distinct reactivity in nucleophilic substitutions compared to the 5-carboxylate analog .
  • Substituent Effects: Bulky substituents like isobutyl or phenyl enhance steric hindrance and modulate biological activity.

Biological Activity

Methyl 1-methyl-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer properties, and potential applications in drug development. The discussion is supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a triazole derivative characterized by a five-membered ring containing three nitrogen atoms. Its structure can be represented as follows:

Molecular Formula C 5H 6N 4O 2\text{Molecular Formula C 5H 6N 4O 2}

This compound exhibits high chemical stability and strong dipole moments, which contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. This compound has been studied for its potential to inhibit various microbial pathogens. Research indicates that compounds with triazole moieties can effectively combat fungal infections by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) with an IC50 value of approximately 0.43 µM . The mechanism involves inducing apoptosis and inhibiting cell migration through the modulation of key signaling pathways.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induction of apoptosis
MCF-74.76Inhibition of nuclear factor kB
A5497.72Induction of reactive oxygen species

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : This compound can inhibit specific GTPases (e.g., Rac and Cdc42), which are involved in cell proliferation and migration.
  • Reactive Oxygen Species (ROS) Generation : It increases ROS levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Study on Anticancer Activity

In a notable study, derivatives of methyl 1-methyl-1,2,3-triazole were synthesized and tested for their anticancer effects in vitro and in vivo. One derivative demonstrated significant activity against multiple cancer cell lines while showing minimal toxicity to normal cells. The study concluded that the introduction of the triazole moiety enhanced the anticancer properties by promoting apoptosis through mitochondrial pathways .

Future Directions

The future research on this compound may involve:

  • Development of Novel Derivatives : Exploring modifications to enhance selectivity and potency against specific cancer types.
  • Combination Therapies : Investigating its use in combination with existing chemotherapeutic agents to improve efficacy and reduce resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare Methyl 1-methyl-1,2,3-triazole-5-carboxylate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via [3+2] cycloaddition between azides and alkynes (click chemistry). Key parameters include catalyst selection (e.g., ruthenium complexes for regioselectivity), solvent polarity, temperature, and stoichiometry. For example, refluxing in toluene with a Ru catalyst (5 mol%) for 24 hours yields 1,4-disubstituted triazole derivatives. Optimization involves varying catalyst loading, reaction time, and purification via silica chromatography .

Q. How is the purity and structural integrity validated in synthetic workflows?

  • Answer : Analytical techniques include gas chromatography (GC) for purity assessment (≥98% as per ), NMR (¹H/¹³C) for functional group verification, and mass spectrometry for molecular weight confirmation. Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination, as demonstrated in triazole derivatives .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Answer : Enzymatic inhibition assays (e.g., fluorescence-based or colorimetric) and cell viability assays (MTT/XTT) are standard. For antiviral research, hemagglutination inhibition or neuraminidase assays (as in ’s anti-influenza precursor) can evaluate target engagement. Dose-response curves and IC₅₀ calculations are methodologically essential .

Advanced Research Questions

Q. How do crystallographic techniques resolve molecular geometry, and what software tools are critical for data refinement?

  • Answer : SC-XRD data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths/angles. Programs like SHELXL refine structures using least-squares minimization, while WinGX/ORTEP visualize anisotropic displacement ellipsoids. For example, triazole bond lengths (N–N ≈ 1.31–1.36 Å) validate resonance stabilization .

Q. What strategies reconcile discrepancies between computational predictions and experimental structural data?

  • Answer : Density functional theory (DFT) optimizes molecular geometries, which are compared to SC-XRD data. Discrepancies in bond angles (e.g., tetrahedral deviations in methylene groups) may arise from crystal packing effects. Multi-parameter refinement in SHELXL and validation via R-factors (e.g., R = 0.063 in ) ensure accuracy .

Q. How are structure-activity relationships (SAR) explored for triazole derivatives in drug discovery?

  • Answer : Substituent variation (e.g., aryl vs. alkyl groups) is systematically tested in bioassays. For instance, ’s methoxyphenyl group enhances antiviral activity. Molecular docking and pharmacophore modeling guide SAR, followed by in vivo efficacy studies in disease models (e.g., Parkinson’s in marmosets, as in ) .

Q. What in vivo models are appropriate for evaluating neuroprotective or antiviral effects?

  • Answer : Marmoset Parkinson’s models () use neurotoxins (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic degeneration. Behavioral scoring (locomotor activity, coordination) and striatal dopamine quantification via HPLC-ECD validate efficacy. For antiviral studies, ferret or murine influenza models are common .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationRu-catalyzed cycloadditionCatalyst (5 mol%), solvent (toluene), 24h reflux
Structural ValidationSC-XRD, SHELXL, ORTEPR-factor, bond length/angle analysis
Biological ScreeningEnzymatic assays, MTT/XTTIC₅₀, dose-response curves
In Vivo TestingMarmoset Parkinson’s model, HPLC-ECDDopamine levels, behavioral metrics

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